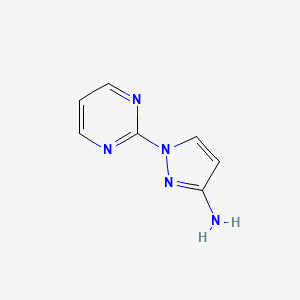

1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

Description

Properties

IUPAC Name |

1-pyrimidin-2-ylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5/c8-6-2-5-12(11-6)7-9-3-1-4-10-7/h1-5H,(H2,8,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQOUGWSACKTKNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)N2C=CC(=N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Pyrimidin 2 Yl 1h Pyrazol 3 Amine

Retrosynthetic Analysis of the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine Scaffold

A retrosynthetic analysis of this compound reveals two primary disconnection points, leading to plausible synthetic strategies. The first key disconnection is at the N1-C2'(pyrimidine) bond, suggesting a coupling reaction between a pyrazole (B372694) synthon and a pyrimidine (B1678525) synthon. The second primary disconnection is within the pyrazole ring itself, implying a cyclization approach where the pyrimidine moiety is already attached to one of the precursors.

Strategy A: Pyrimidine-Pyrazole Linkage Formation

This approach disconnects the target molecule into 3-aminopyrazole (B16455) and a 2-halopyrimidine or another suitable electrophilic pyrimidine derivative. This strategy relies on a cross-coupling reaction, such as the Buchwald-Hartwig amination, to form the N-C bond between the pyrazole and pyrimidine rings. The 3-aminopyrazole itself can be retrosynthetically derived from simple precursors like hydrazine (B178648) and a three-carbon synthon with appropriate functionalities.

Strategy B: Pyrazole Ring Formation

Alternatively, the pyrazole ring can be disconnected, leading to 2-hydrazinopyrimidine (B184050) and a three-carbon synthon, such as a β-ketonitrile or an α,β-unsaturated nitrile. This strategy involves the construction of the pyrazole ring onto a pre-existing pyrimidine core through a cyclocondensation reaction. The choice of the three-carbon component is crucial for installing the desired 3-amino functionality on the pyrazole ring.

Classical and Modern Synthetic Routes to the Core Structure

The synthesis of this compound can be achieved through several established and contemporary methods, focusing on the efficient formation of the pyrazole ring and the pyrimidine-pyrazole linkage, as well as the introduction of the essential amine group.

Cyclization Reactions for Pyrazole Ring Formation

The construction of the pyrazole ring is a cornerstone of this synthesis. A prevalent method involves the cyclocondensation of a hydrazine derivative with a 1,3-dielectrophilic species. In the context of the target molecule, this translates to the reaction of 2-hydrazinopyrimidine with a suitable three-carbon synthon.

One of the most versatile methods for synthesizing 3-aminopyrazoles is the condensation of hydrazines with β-ketonitriles. beilstein-journals.orgnih.gov The reaction proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization where the second nitrogen of the hydrazine attacks the nitrile carbon. nih.gov For the synthesis of this compound, this would involve the reaction of 2-hydrazinopyrimidine with a β-ketonitrile like cyanoacetone.

Another effective approach utilizes the reaction of hydrazines with α,β-unsaturated nitriles, such as acrylonitrile (B1666552) or its derivatives. chim.it This method is particularly useful when a leaving group is present on the alkene, facilitating the final aromatization to the pyrazole ring. chim.it For instance, the reaction of 2-hydrazinopyrimidine with 2-chloroacrylonitrile (B132963) in an alkaline medium can yield the target 3-aminopyrazole derivative. google.com

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-Hydrazinopyrimidine, β-Ketonitrile (e.g., Cyanoacetone) | Acid or base catalysis, refluxing solvent (e.g., ethanol) | This compound | chim.it |

| 2-Hydrazinopyrimidine, 2-Chloroacrylonitrile | Alkaline medium (e.g., K2CO3), water, 5-10°C then 40-50°C | This compound | google.com |

Coupling Reactions for Pyrimidine-Pyrazole Linkage

The formation of the bond between the pyrimidine and pyrazole rings is a critical step in an alternative synthetic strategy. The Buchwald-Hartwig amination has emerged as a powerful tool for the palladium-catalyzed cross-coupling of amines and aryl halides. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups. researchgate.net

In this approach, 3-aminopyrazole is coupled with a 2-halopyrimidine, typically 2-chloropyrimidine (B141910) or 2-bromopyrimidine. The reaction is carried out in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the reaction, with bulky, electron-rich phosphines often providing the best results.

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature | Yield | Reference |

| 2-Chloropyrimidine | 3-Aminopyrazole | Pd(OAc)2 / XPhos | K3PO4 | Toluene | 100 °C | Good | osi.lv |

| 2-Bromopyrimidine | 3-Aminopyrazole | Pd2(dba)3 / BINAP | Cs2CO3 | Dioxane | 110 °C | High | researchgate.net |

Introduction of the Amine Functionality

In some synthetic routes, the amine group at the 3-position of the pyrazole ring is introduced at a later stage. This can be achieved through several methods, including the reduction of a nitro group or the amination of a halogenated precursor.

For instance, a 3-halo-1-(pyrimidin-2-yl)-1H-pyrazole can be synthesized and subsequently subjected to a nucleophilic aromatic substitution reaction with an amine source, such as ammonia (B1221849) or a protected amine equivalent. Palladium-catalyzed amination reactions can also be employed for this transformation.

Another strategy involves the synthesis of a 1-(pyrimidin-2-yl)-3-nitropyrazole intermediate. The nitro group can then be reduced to the desired amine using standard reducing agents like tin(II) chloride, catalytic hydrogenation with palladium on carbon, or other suitable methods.

Advanced Synthetic Strategies for Analogue Generation

The this compound scaffold serves as a valuable template for the generation of diverse analogues for structure-activity relationship (SAR) studies. Palladium-catalyzed cross-coupling reactions are particularly powerful for the late-stage functionalization of this core structure.

Palladium-Catalyzed Cross-Coupling Reactions

The pyrazole and pyrimidine rings of the core structure offer multiple sites for functionalization through palladium-catalyzed cross-coupling reactions. For instance, if a halogen atom is present on the pyrimidine ring (e.g., at the 5-position), it can serve as a handle for Suzuki, Stille, or Sonogashira coupling reactions to introduce various aryl, heteroaryl, or alkynyl substituents.

Similarly, the C-H bonds of the pyrazole ring can be directly functionalized through palladium-catalyzed C-H activation/arylation reactions. This modern approach allows for the introduction of substituents without the need for pre-functionalization with a halogen.

The amino group at the 3-position can also be further elaborated. For example, it can undergo palladium-catalyzed N-arylation with various aryl halides to generate a library of N-aryl derivatives. This transformation can be achieved using Buchwald-Hartwig amination conditions. An efficient palladium-catalyzed C-N bond formation for the synthesis of 5-N-aryl-1,3-disubstituted 1H-pyrazol-5-amines has been reported using XPhos as a ligand and KOH as a base. osi.lv

Below is a representative table illustrating the scope of such a palladium-catalyzed N-arylation on a 3-aminopyrazole core.

| 3-Aminopyrazole Derivative | Aryl Halide | Catalyst | Ligand | Base | Solvent | Yield (%) |

| 1-Methyl-1H-pyrazol-3-amine | 4-Bromotoluene | Pd(OAc)2 | XPhos | K3PO4 | Toluene | 85 |

| 1-Phenyl-1H-pyrazol-3-amine | 1-Chloro-4-nitrobenzene | Pd2(dba)3 | SPhos | NaOtBu | Dioxane | 78 |

| 1-(Pyridin-2-yl)-1H-pyrazol-3-amine | 2-Bromo-6-methoxynaphthalene | Pd(OAc)2 | RuPhos | Cs2CO3 | t-BuOH | 92 |

This table is a hypothetical representation based on known palladium-catalyzed amination reactions and serves to illustrate the potential for analogue generation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technology utilizes the ability of polar molecules to absorb microwave energy and convert it into thermal energy, resulting in rapid and uniform heating of the reaction mixture.

For the synthesis of pyrazole and pyrimidine cores, microwave irradiation has proven to be highly effective. The synthesis of 3-amino-1H-pyrazoles, a key structural motif of the target compound, can be efficiently achieved through the microwave-assisted condensation of β-ketonitriles and hydrazines. This method significantly reduces reaction times from hours to minutes and often improves product yields. For instance, using p-toluenesulfonic acid as a catalyst under microwave irradiation can yield 3-amino-1H-pyrazoles in over 95% yield in a matter of minutes.

Similarly, the preparation of 1-aryl-1H-pyrazole-5-amines has been developed using a microwave-mediated approach in water, a green solvent. researchgate.net This process, which involves heating the reactants in a microwave reactor at 150 °C for 10-15 minutes, results in yields typically ranging from 70-90%. researchgate.net These examples highlight the potential for a rapid and efficient synthesis of this compound by adapting established microwave protocols for related heterocyclic systems.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Related 3-Aminopyrazole Derivative

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | 16 hours | 5-10 minutes |

| Yield | 70-80% | >95% |

| Solvent | Toluene (reflux) | Toluene or solvent-free |

| Energy Input | High (prolonged heating) | Low (short bursts) |

This table presents generalized data based on typical findings in the literature for analogous compounds.

Flow Chemistry Approaches

Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a network of tubes or channels where they mix and react. This methodology offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, consistency, and scalability.

The synthesis of pyrazole derivatives is well-suited to flow chemistry. For example, a two-step continuous-flow process has been established for the synthesis of pyrazoles from acetophenones. This involves the initial formation of an enaminone intermediate, followed by a second condensation reaction with hydrazine to generate the pyrazole ring. This integrated approach minimizes manual handling and allows for the safe use of potentially hazardous reagents.

Flow chemistry also enables multi-step syntheses to be telescoped into a single, continuous operation. A two-step sequence involving a cyclocondensation followed by a reduction has been successfully implemented in a flow system to produce amine precursors for pyrazole-based compounds. This avoids the isolation and purification of intermediates, saving time and resources. The inherent safety and automation of flow systems make them particularly attractive for scaling up the production of this compound, allowing for consistent quality and higher throughput.

Table 2: Key Parameters in a Representative Flow Synthesis of a Pyrazole Precursor

| Parameter | Value/Condition | Benefit |

| Reactor Type | Packed-bed reactor | High surface area, efficient mixing |

| Residence Time | 5-10 minutes | Rapid product generation |

| Temperature | 60 - 100 °C | Precise temperature control, minimizes side reactions |

| Pressure | 10-20 bar | Allows for superheating of solvents, enhancing reaction rates |

| Throughput | 3-5 mmol/hour | Suitable for laboratory-scale and pilot-scale production |

Data is illustrative of typical conditions reported for similar heterocyclic syntheses.

Stereoselective Synthesis of Enantiomers and Diastereomers

The core structure of this compound is achiral and therefore does not exist as enantiomers or diastereomers. However, stereoselective synthesis becomes highly relevant when derivatives of this compound are prepared that contain one or more chiral centers. The introduction of stereocenters can be a critical aspect of developing pharmacologically active molecules, as different stereoisomers often exhibit distinct biological activities.

The field of asymmetric synthesis of pyrazole and pyrazolone (B3327878) derivatives has seen significant advances. Chiral auxiliaries, organocatalysts, and transition-metal catalysts have been employed to control the stereochemical outcome of reactions. For instance, the asymmetric synthesis of pyrazole derivatives bearing a chiral center attached to a nitrogen atom has been achieved using a chiral sulfinamide auxiliary. nih.gov This approach involves the stereoselective addition of an organolithium reagent to a chiral sulfinyl imine, establishing the desired stereochemistry which is then carried through to the final pyrazole product. nih.gov

Furthermore, enantioselective Michael additions to form chiral pyrazolone derivatives have been developed using chiral squaramide organocatalysts. rsc.org These methods provide access to functionalized pyrazoles with high enantiomeric excess (up to 96% ee). rsc.org While direct examples for derivatives of this compound are not extensively reported, these established methodologies provide a clear roadmap for the future development of chiral derivatives within this compound class.

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of heterocyclic compounds like this compound is crucial for environmental sustainability.

Key green chemistry strategies applicable to this synthesis include:

Use of Greener Solvents: Traditional syntheses often rely on volatile and hazardous organic solvents. A greener alternative is the use of water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG), which are less toxic and have a smaller environmental footprint. The synthesis of pyrazole derivatives in aqueous media has been successfully demonstrated, often facilitated by surfactants like cetyltrimethylammonium bromide (CTAB) to overcome solubility issues. researchgate.net

Catalysis: The use of catalysts is a cornerstone of green chemistry as it allows for reactions to proceed with high efficiency and selectivity, often under milder conditions. The use of recyclable, heterogeneous catalysts such as silica-supported sulfuric acid or cerium oxide-based nanocomposites can simplify product purification and minimize waste. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key goal. Multicomponent reactions, where three or more reactants are combined in a single step to form the product, are excellent examples of atom-economical processes for building complex heterocyclic systems.

Table 3: Application of Green Chemistry Principles to Pyrazole Synthesis

| Green Chemistry Principle | Application in Synthesis | Example |

| Safer Solvents | Replacing hazardous solvents with water or bio-based solvents. | Synthesis of tetrasubstituted pyrazoles in water using a surfactant. researchgate.net |

| Energy Efficiency | Using microwave or ultrasound to reduce reaction times and energy use. | Ultrasound-assisted synthesis of pyrazolo[1,5-a]pyrimidines. dntb.gov.ua |

| Catalysis | Employing reusable catalysts to improve efficiency and reduce waste. | Use of recyclable FeCl3/PVP catalyst system. |

| Atom Economy | Designing one-pot, multicomponent reactions. | Four-component synthesis of pyrano[2,3-c]pyrazoles in an aqueous medium. mdpi.com |

Process Chemistry and Scalability Considerations for Research and Development

Translating a laboratory-scale synthesis to a large-scale industrial process requires careful consideration of factors such as safety, cost-effectiveness, robustness, and environmental impact. For the synthesis of this compound, scalability is a critical factor for its potential application in research and development.

Key considerations for scaling up the synthesis include:

Route Selection: The chosen synthetic route must be robust and high-yielding, using readily available and cost-effective starting materials. A process patent for related pyrimidinyl-4-aminopyrazole compounds details a multi-step synthesis involving steps like N-alkylation, nitro group reduction, and regioselective aromatic substitution, which are all scalable reactions.

Reaction Conditions: Conditions must be optimized for large-scale reactors. This includes managing exotherms (heat release), ensuring efficient mixing, and developing safe handling procedures for all reagents and intermediates.

Purification: Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and generates less waste than chromatography. Developing a reliable crystallization procedure is a key goal of process chemistry.

Continuous Manufacturing: As highlighted in section 2.3.3, flow chemistry is a powerful tool for scaling up chemical production. Continuous processes can offer significant advantages in terms of safety (small reaction volumes), product consistency, and reduced plant footprint compared to traditional batch manufacturing. The development of a continuous flow process for key intermediates or the final product would be a significant step towards a scalable and efficient manufacturing route.

Table 4: Process Chemistry and Scalability Factors

| Factor | Laboratory Scale Consideration | Large Scale (Process) Consideration |

| Reagents | High purity, often expensive | Cost-effective, commercially available in bulk |

| Solvents | Any suitable solvent | Low toxicity, recyclable, low cost |

| Purification | Chromatography (common) | Crystallization, distillation (preferred) |

| Safety | Standard lab precautions | Detailed hazard analysis, engineering controls |

| Technology | Round-bottom flask (batch) | Large reactors (batch) or continuous flow systems |

Preclinical and in Vitro Biological Activity Investigations

General Screening Platforms for Biological Activity Assessment

The pyrazole (B372694) and pyrimidine (B1678525) heterocyclic nuclei are established pharmacophores, and their combination into a single scaffold has produced compounds with a wide array of biological activities. wisdomlib.orgnih.gov Consequently, derivatives of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine are frequently subjected to a variety of general screening platforms to identify potential therapeutic applications. These platforms often include assays for:

Anticancer Activity : Compounds are tested against panels of human cancer cell lines, such as those from the National Cancer Institute (NCI-60), to assess their antiproliferative and cytotoxic effects. wisdomlib.orgmdpi.com Common cancer cell lines used in these screenings include HT1080 (fibrosarcoma), HeLa (cervical cancer), Caco-2 (colorectal adenocarcinoma), and A549 (lung cancer). wisdomlib.org

Antimicrobial and Antifungal Activity : Screening for antimicrobial effects is common, with assays testing the compounds against various strains of Gram-positive and Gram-negative bacteria (e.g., Bacillus subtilis, E. coli) and fungi (e.g., Aspergillus fumigatus, Candida albicans). nih.govnih.gov

Anti-inflammatory Activity : Initial screens often evaluate the potential to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) enzymes. mdpi.com

Antiviral Activity : Derivatives are also screened for efficacy against a range of viruses, with studies showing activity against pathogens like Hepatitis C Virus (HCV) and Herpes Simplex Virus (HSV-1). wisdomlib.orgnih.gov

These broad screening approaches help to identify the most promising biological activities of novel pyrimidinyl-pyrazole derivatives for further, more focused investigation.

Investigation of Modulatory Effects on Biological Targets

Following initial screening, research delves into the specific molecular interactions of these compounds to understand their mechanism of action. The pyrimidinyl-pyrazole scaffold has been shown to modulate the function of several important biological targets, primarily enzymes and receptors.

A significant area of investigation for this chemical class is the inhibition of protein kinases, a family of enzymes crucial for cell signaling. The pyrazolo[3,4-d]pyrimidine core, structurally similar to purine, acts as a bioisostere of adenine (B156593), enabling it to interact with the ATP-binding site of many kinases. rsc.org

Derivatives closely related to this compound have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. rsc.orgnih.gov For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines were evaluated for their CDK inhibitory activity, with compound 15 emerging as a highly potent CDK2 inhibitor with a Kᵢ value of 0.005 µM. nih.gov Similarly, the N-(1H-pyrazol-3-yl)pyrimidin-4-amine core has been utilized to develop selective inhibitors for CDK16, a less-studied member of the CDK family. nih.gov In these studies, a NanoBRET (Bioluminescence Resonance Energy Transfer) assay is often used to quantify inhibitor potency in live cells. nih.govresearchgate.net

Other kinases targeted by this scaffold include c-Jun N-terminal Kinase (JNK3), a target for neurodegenerative diseases, and Src kinase, which is implicated in cancer. proquest.comnih.gov The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ).

| Target Enzyme | Compound Scaffold | Key Result | Reference |

|---|---|---|---|

| CDK2 | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Kᵢ = 0.005 µM | nih.gov |

| CDK16 | N-(1H-pyrazol-3-yl)pyrimidin-4-amine | EC₅₀ = 33 nM | nih.gov |

| JNK3 | 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole | IC₅₀ = 227 nM | proquest.com |

| Src | 4-anilino-pyrazolo[3,4-d]pyrimidine | IC₅₀ = 0.08 µM | nih.gov |

| FLT3 | 1H-pyrazole-3-carboxamide | IC₅₀ = 0.089 nM | mdpi.com |

In addition to enzyme inhibition, pyrimidinyl-pyrazole derivatives have been developed as potent receptor antagonists. Notably, a series based on the 2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine scaffold was optimized to act as antagonists for the Adenosine A₂A receptor, a target for the treatment of Parkinson's disease. nih.gov

The primary method for evaluating the potency of these compounds is the radioligand binding assay. This technique measures the ability of a test compound to displace a known radioactive ligand from its receptor. The results are expressed as the inhibitory constant (Kᵢ), which represents the concentration of the antagonist required to occupy 50% of the receptors. In these studies, compound 3 demonstrated a superb receptor binding affinity with a Kᵢ of 1.1 nM. nih.gov

| Target Receptor | Compound Scaffold | Binding Affinity (Kᵢ) | Reference |

|---|---|---|---|

| Adenosine A₂A | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine | 1.1 nM | nih.gov |

| Adenosine A₂A | (R)-6-(2-(Methoxymethyl)pyrrolidin-1-yl)-2-(1H-pyrazol-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine | 2.1 nM | nih.gov |

To confirm that enzyme inhibition or receptor binding translates into a functional effect in a cellular context, a variety of cell-based assays are employed. For kinase inhibitors, these assays measure the downstream consequences of target engagement.

For example, the antiproliferative activity of CDK2 inhibitors is determined using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays on cancer cell lines. nih.gov The results are reported as the concentration that causes 50% growth inhibition (GI₅₀). Mechanistic studies in ovarian cancer cells confirmed that potent CDK2 inhibitors reduced the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK2, leading to cell cycle arrest. nih.gov Furthermore, Fluorescence Ubiquitination Cell Cycle Indicator (FUCCI) assays have been used to demonstrate that CDK16 inhibition by N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives causes cell cycle arrest in the G2/M phase. nih.gov

| Cell Line | Compound Scaffold | Activity Metric | Key Result | Reference |

|---|---|---|---|---|

| A2780 (Ovarian Cancer) | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Antiproliferative (GI₅₀) | 0.127 µM | nih.gov |

| IGROV-1 (Ovarian Cancer) | N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine | Antiproliferative (GI₅₀) | 0.147 µM | nih.gov |

| MV4-11 (AML) | 1H-pyrazole-3-carboxamide | Antiproliferative (IC₅₀) | 1.22 nM | mdpi.com |

| HCT-116 (Colon Cancer) | Pyrazolo[3,4-d]pyrimidine | Cytotoxicity (IC₅₀) | 6 nM | rsc.org |

Efficacy Studies in Non-Human Pest Control Models

The pyrazole core is a well-known feature of several commercial insecticides, such as Fipronil (B1672679). This has prompted the investigation of novel pyrazole-containing compounds, including pyrimidinyl-pyrazoles, for their potential in pest control.

Laboratory-based in vitro assays are used for the initial assessment of insecticidal efficacy. These studies typically involve exposing specific pest species to the test compounds and measuring mortality rates over time.

For example, a study on 5-amino-1-aryl-1H-pyrazole-4-carbonitriles assessed their activity against the tomato leafminer, Tuta absoluta. In these leaf-dip assays, tomato leaves were treated with the compounds and fed to the larvae. Mortality was recorded at 24 and 48 hours. Another study evaluated N-pyridylpyrazole amides against several lepidopteran pests, including the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella), using a leaf dipping method. mdpi.com These assays provide crucial data on the potency and spectrum of activity for new insecticidal candidates.

| Pest Species | Compound Scaffold | Concentration | Mortality Rate | Reference |

|---|---|---|---|---|

| Tuta absoluta | 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile | Not Specified | 75% (at 48h) | |

| Mythimna separata | N-pyridylpyrazole amide derivative | 10 µg/mL | 80% | mdpi.com |

| Plutella xylostella | N-pyridylpyrazole amide derivative | 25 µg/mL | >70% | mdpi.com |

| Laphygma exigua | N-pyridylpyrazole amide derivative | 25 µg/mL | >70% | mdpi.com |

In Vitro Assays for Acaricidal Activity

The acaricidal potential of compounds containing the pyrimidine scaffold has been demonstrated in several studies. A series of novel pyrimidinamine derivatives were synthesized and evaluated for their activity against the carmine (B74029) spider mite, Tetranychus cinnabarinus. researchgate.net Several of these compounds exhibited high acaricidal activity, with some achieving 100% mortality at a concentration of 500 mg/L. researchgate.net Further optimization led to the development of pyrimidin-4-amine derivatives containing a trifluoroethyl sulfide (B99878) moiety. One such compound, 5-chloro-6-(difluoromethyl)-N-(2-(2-fluoro-4-methyl-5-((2,2,2-trifluoroethyl)thio)phenoxy)ethyl)pyrimidin-4-amine, displayed excellent acaricidal activity against the two-spotted spider mite, Tetranychus urticae, with a median lethal concentration (LC50) of 0.19 mg/L. researchgate.net

| Compound Class | Target Species | Concentration | Result | Reference |

| Pyrimidinamine derivatives | Tetranychus cinnabarinus | 500 mg/L | Up to 100% mortality | researchgate.net, researchgate.net |

| Pyrimidin-4-amine derivative | Tetranychus urticae | 0.19 mg/L | LC50 | researchgate.net |

In Vitro Assays for Nematicidal Activity

The pyrazole core structure is a key feature in a number of compounds investigated for nematicidal properties. Several studies have focused on pyrazole carboxamide derivatives, showing their efficacy against root-knot nematodes such as Meloidogyne incognita. eurekaselect.combenthamdirect.comresearchgate.net These studies indicate that various derivatives can produce moderate control of tomato root-knot nematode disease. eurekaselect.combenthamdirect.com

Similarly, research into the anthelmintic properties of pyrazole compounds against other nematode species has yielded promising results. In an in vivo model using Caenorhabditis elegans, several benzopyrano[2,3-c]pyrazol-4(2H)-one derivatives were found to inhibit the growth and development of the worms at concentrations between 1-3 µM. nih.gov Another study assessed 55 pyrazole-5-carboxamide compounds against the parasitic nematode Haemonchus contortus, a significant pathogen in ruminants. nih.govresearchgate.net Two compounds from this series demonstrated inhibitory effects on the motility and development of larval stages, with IC50 values ranging from approximately 3.4 to 55.6 μM. nih.govresearchgate.net The mechanism of action for these "hit" compounds was suggested to be the inhibition of mitochondrial function. nih.govresearchgate.net While some fluorinated pyrazole aldehydes were tested and found to be largely safe for beneficial entomopathogenic nematodes, one derivative caused low mortality (18.75%) in Heterorhabditis bacteriophora and significantly inhibited acetylcholinesterase, a potential target for nematicidal action. mdpi.com

| Compound Class | Target Species | Activity | Key Findings | Reference |

| Pyrazole-4-carboxamide derivatives | Meloidogyne incognita | Nematicidal | Moderate control efficacy | eurekaselect.com, benthamdirect.com, researchgate.net |

| Benzopyrano[2,3-c]pyrazol-4(2H)-ones | Caenorhabditis elegans | Anthelmintic | Inhibited larval development (1-3 µM) | nih.gov |

| Pyrazole-5-carboxamide derivatives | Haemonchus contortus | Anthelmintic | Inhibited larval motility & development (IC50: 3.4-55.6 μM) | nih.gov, researchgate.net |

| Fluorinated pyrazole aldehyde | Heterorhabditis bacteriophora | Nematicidal | 18.75% mortality; AChE inhibition | mdpi.com |

Ex Vivo and In Vivo (non-human) Efficacy Evaluation against Pests

The insecticidal potential of pyrazole derivatives has been evaluated against several damaging pest species. A recent study focused on the synthesis of two series of pyrazole derivatives and tested their efficacy against termites and locusts. researchgate.net Two Schiff base pyrazole molecules demonstrated excellent anti-termite activity, with LC50 values of 0.001 µg/mL and 0.006 µg/mL, significantly more potent than the reference drug fipronil (LC50 = 0.038 µg/mL). researchgate.net Additionally, an amino acid-pyrazole conjugate exhibited superior anti-locust activity (LC50 = 47.68 µg/mL) compared to fipronil (LC50 = 63.09 µg/mL). researchgate.net

In other research, pyridylpyrazol amide derivatives incorporating a pyrimidine motif were assessed for insecticidal properties against a range of agricultural pests. These compounds showed varying levels of mortality against species such as Spodoptera litura, Mythimna separata, and Tetranychus urticae at a concentration of 200 µg/mL. nih.gov

| Compound Class | Target Pest | Activity Metric (LC50) | Reference |

| Pyrazole Schiff base | Termites | 0.001 µg/mL | researchgate.net |

| Pyrazole Schiff base | Termites | 0.006 µg/mL | researchgate.net |

| Amino acid-pyrazole conjugate | Locusts | 47.68 µg/mL | researchgate.net |

| Fipronil (Reference) | Termites | 0.038 µg/mL | researchgate.net |

| Fipronil (Reference) | Locusts | 63.09 µg/mL | researchgate.net |

Broad-Spectrum Antimicrobial Activity (e.g., antibacterial, antifungal)

The pyrazole scaffold and its derivatives are well-recognized for their broad-spectrum antimicrobial activities. nih.gov Fused pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to this compound, have been reported to possess antibacterial and antifungal properties. researchgate.netmdpi.com

Studies on various pyrazole derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov For instance, certain pyrazole derivatives demonstrated significant activity against Staphylococcus aureus and Candida albicans. mdpi.com The introduction of chloro and bromo substituents was noted to increase antimicrobial efficacy. mdpi.com A review of 3-aminopyrazoles highlights their promising role as antibacterial agents, with demonstrated activity against strains like Bacillus subtilis and Escherichia coli. mdpi.com

Furthermore, pyridylpyrazol amide derivatives containing pyrimidine motifs were tested against eight different plant pathogenic fungi. At a concentration of 50 µg/mL, these compounds displayed a wide range of inhibition rates against fungi such as Sclerotinia sclerotiorum, Fusarium oxysporum, and Botryosphaeria dothidea, with some derivatives showing efficacy comparable to commercial fungicides. nih.gov

| Compound Class | Target Microorganism | Activity/Result | Reference |

| Pyrazole derivatives | Staphylococcus aureus | Potent activity (Inhibition zone > 10 mm) | mdpi.com |

| Pyrazole derivatives | Candida albicans | Potent activity (Inhibition zone > 10 mm) | mdpi.com |

| 5-Amino-pyrazole derivative | Bacillus subtilis | Good activity (Inhibition zone: 7.3 ± 1.1 mm) | mdpi.com |

| Pyridylpyrazol amide derivatives | Botryosphaeria dothidea | Up to 85.9% inhibition at 50 µg/mL | nih.gov |

| Pyridylpyrazol amide derivatives | Fusarium oxysporum | Up to 66.3% inhibition at 50 µg/mL | nih.gov |

| Fused pyrazolo[3,4-d]pyrimidines | Various bacteria and fungi | General antimicrobial activity | researchgate.net |

Investigation of Antiparasitic Activity (beyond general pests)

The pyrazole and pyrimidine heterocyclic systems have been investigated for their potential against protozoan parasites responsible for significant human diseases. A series of trifluoromethylated pyrazole hybrids were synthesized and evaluated in vitro against the pathogens causing leishmaniasis and Chagas disease. researchgate.net These compounds showed potential antiparasitic properties against the promastigote form of Leishmania amazonensis and the epimastigote form of Trypanosoma cruzi. researchgate.net

Further studies on pyrazole–thiadiazole derivatives identified compounds with significant activity against the intracellular amastigote forms of T. cruzi, with IC50 values of 13.54 µM and 10.37 µM for the two most active compounds. mdpi.com Another study focusing on 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole derivatives also reported high efficacy against the epimastigote form of T. cruzi, with the most potent compound showing an IC50 of 6.0 µM. mdpi.com

Additionally, pyrimido[1,2-a]benzimidazole (B3050247) derivatives, which contain a pyrimidine ring, were tested against Leishmania major and Toxoplasma gondii. nih.gov One derivative with a 3-fluorophenyl substituent was identified as a highly active new antiparasitic agent against L. major, with EC50 values in the nanomolar range for both promastigotes and amastigotes. nih.gov

| Compound Class | Target Parasite | Form | Activity Metric (IC50/EC50) | Reference |

| Pyrazole–thiadiazole derivative | Trypanosoma cruzi | Intracellular amastigote | 10.37 µM | mdpi.com |

| Pyrazole–thiadiazole derivative | Trypanosoma cruzi | Intracellular amastigote | 13.54 µM | mdpi.com |

| 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole | Trypanosoma cruzi | Epimastigote | 6.0 µM | mdpi.com |

| Pyrimido[1,2-a]benzimidazole | Leishmania major | Promastigote/Amastigote | Nanomolar range | nih.gov |

| Trifluoromethylated pyrazole hybrid | Leishmania amazonensis | Promastigote | Active | researchgate.net |

| Trifluoromethylated pyrazole hybrid | Trypanosoma cruzi | Epimastigote | Active | researchgate.net |

Structure Activity Relationship Sar and Ligand Design Principles

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine derivatives can be finely tuned by introducing various substituents at different positions on the heterocyclic rings and the exocyclic amine group. These modifications influence the compound's electronic properties, steric profile, and ability to form key interactions with its biological target.

The pyrimidine (B1678525) ring is a critical component of the scaffold, often involved in crucial hydrogen bonding interactions with the hinge region of protein kinases. nih.gov Modifications at the 4 and 6 positions of the pyrimidine ring significantly impact the biological activity. For instance, in the context of Polo-like kinase 1 (PLK1) inhibitors, the aminopyrimidine ring has been shown to form two important hydrogen bonds with the hinge residue CYS133. nih.gov

The introduction of different substituents can modulate potency and selectivity. Studies on pyrazolo[3,4-d]pyrimidine derivatives, a related scaffold, have shown that optimizing substituents on the pyrimidine ring is a key strategy. acs.org For example, linking various aryl groups via an ether or amine linkage at the 4-position of the pyrimidine ring can lead to potent multikinase inhibitors. acs.org The electronic nature of these substituents is also vital; both electron-donating and electron-withdrawing groups can alter the pKa of the pyrimidine nitrogens, thereby affecting the strength of hydrogen bonds with the target protein.

| Compound Series | Modification on Pyrimidine Ring | Observed Effect on Biological Activity | Target |

| Aminopyrimidinyl Pyrazole (B372694) Analogs | Substitution at C4 position | Modulates potency through interactions with the hinge region of the kinase. | PLK1 nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Arylurea substitutions at C4-amino position | Significant impact on inhibitory activity against FLT3 and VEGFR2. | FLT3, VEGFR2 acs.org |

| Pyrido[2,3-b]indoles | Attachment of 3-aminopyrazole (B16455) to the pyridone scaffold | Exhibited activity against Gram-negative bacteria by targeting DNA Gyrase and Topoisomerase IV. mdpi.com | DNA Gyrase, Topoisomerase IV |

The pyrazole ring offers several positions (N1, C3, C4, and C5) for modification, providing a versatile platform for exploring chemical space. The substituent at the N1 position of the pyrazole is typically the pyrimidine ring in the parent compound. Modifications at other positions are crucial for interacting with different pockets of the target protein.

In a series of pyrazole-based inhibitors, substitutions at the 3 and 5 positions of the pyrazole ring were evaluated. For instance, 3,5-diphenylpyrazole (B73989) derivatives showed high inhibitory activity against meprin α. nih.gov Introducing different sized groups like methyl or benzyl (B1604629) at these positions led to a decrease in activity, while a cyclopentyl moiety maintained similar potency. nih.gov This suggests that the size and shape of substituents at these positions are critical for fitting into the binding pocket. Furthermore, attaching a thiazole (B1198619) moiety to the pyrazole ring has been shown to confer antitumor properties. nih.gov The introduction of trifluoromethyl groups can also be a strategic modification, although it can present challenges in synthesis. mdpi.com

| Compound Series | Modification on Pyrazole Ring | Observed Effect on Biological Activity | Target |

| 3,5-Diphenylpyrazoles | Introduction of methyl, benzyl, or cyclopentyl groups at C3/C5 | Varied inhibitory activity, indicating sensitivity to substituent size and shape. | Meprin α nih.gov |

| Thiazole-pyrazole hybrids | Addition of a thiazole moiety | Conferred cytotoxic efficacy against cancer cell lines. | Cancer cells nih.gov |

| 5-Aminopyrazoles | Phenylmethanone scaffold at C4 | Led to highly selective p38MAPK inhibitors. mdpi.com | p38MAPK |

| Acylated 1H-pyrazol-5-amines | Fluorination at C4 | Greater potency as thrombin inhibitors compared to non-fluorinated analogs. acs.org | Thrombin |

The 3-amino group on the pyrazole ring is a key functional group that can act as a hydrogen bond donor or serve as a point for further derivatization. Acylation of this amine is a common strategy to extend the molecule into different regions of the binding site. For example, in a series of Bruton's Kinase (BTK) inhibitors, the 3-amino group is part of a larger carboxamide structure that is crucial for activity. mdpi.com The recently approved drug Pirtobrutinib, a 5-aminopyrazole derivative, features a complex amide linkage that contributes to its high potency and reversible binding mechanism. mdpi.com

| Compound Series | Derivatization at Amine Group | Observed Effect on Biological Activity | Target |

| Pirtobrutinib (Jaypirca™) | (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4 carboxamide | Potent and reversible inhibition of Bruton's Kinase (BTK). mdpi.com | BTK |

| 5-Aminopyrazole-4-carboxamides | N-(substituted phenylamino) modifications | Showed potent anti-tubercular activity. mdpi.com | M. tuberculosis |

| Pyrazolo[1,5-a]pyrimidines | Condensation of 5-aminopyrazoles with β-dicarbonyl compounds | Formation of a fused ring system with varied biological activities. rsc.org | Various |

Identification of Key Pharmacophoric Elements for Target Engagement

A pharmacophore model describes the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. For this compound based inhibitors, pharmacophore models typically include a combination of hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

For kinase inhibitors, a common pharmacophoric pattern involves:

Hydrogen Bond Acceptors: The nitrogen atoms of the pyrimidine ring are crucial for forming hydrogen bonds with the backbone amide groups in the hinge region of the kinase. nih.gov

Hydrogen Bond Donor: The exocyclic amine group (or its derivatized form) often acts as a hydrogen bond donor, interacting with backbone carbonyls or specific amino acid side chains. nih.gov

Aromatic/Hydrophobic Features: The pyrimidine and pyrazole rings themselves provide a rigid scaffold for positioning other functional groups. Appended aryl or other hydrophobic groups often occupy hydrophobic pockets within the ATP-binding site. researchgate.net

3D-QSAR (Quantitative Structure-Activity Relationship) studies, which correlate the 3D properties of molecules with their biological activity, are instrumental in refining these pharmacophore models. nih.gov For PLK1 inhibitors, such models have highlighted the importance of electropositive groups near the amine function and electronegative substitutions at other positions to enhance potency. nih.gov

Conformational Analysis and its Influence on Biological Potency

The three-dimensional conformation of a ligand is what ultimately determines its fit within a protein's binding site. For flexible molecules, multiple conformations may exist in solution, but only one or a few may be "bioactive." The this compound scaffold has a degree of rotational freedom around the bond connecting the two rings.

Computational methods, such as Density Functional Theory (DFT) calculations, combined with molecular docking can help identify the likely bioactive conformation. nih.gov For pyrimidinylthiobenzoates, a related class of compounds, analysis revealed two primary conformations (left-extending and right-extending). 3D-QSAR models built on the correct bioactive conformation showed superior predictive power, underscoring the importance of conformational analysis in inhibitor design. nih.gov

The incorporation of the pyrazole moiety can influence the conformational landscape of peptides, inducing the formation of secondary structures like β-sheets and α-helices. bohrium.com This ability to pre-organize a molecule or influence its conformational preference can be a powerful tool in ligand design, potentially reducing the entropic penalty upon binding and thus increasing affinity.

Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization

During the lead optimization process, it is common for potency to increase alongside molecular weight and lipophilicity. However, excessive increases in these properties can lead to poor pharmacokinetic profiles, toxicity, and off-target effects. sciforschenonline.org Ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are metrics used to guide optimization towards more "drug-like" candidates. nih.govcore.ac.uk

Ligand Efficiency (LE): This metric normalizes binding affinity (potency) for the size of the molecule, typically measured by the number of heavy (non-hydrogen) atoms. It is calculated as: LE = -1.4 * (pIC50 / HAC) where HAC is the heavy atom count. A higher LE value (a common guideline is LE > 0.3) indicates that the molecule is achieving high potency for its size. sciforschenonline.org

Lipophilic Ligand Efficiency (LLE or LiPE): This metric assesses the balance between potency and lipophilicity (logP or logD). It is calculated as: LLE = pIC50 - logP This metric helps to ensure that gains in potency are not solely due to increases in lipophilicity. sciforschenonline.org An increase in LLE during optimization is desirable, with a suggested range for optimized leads being between 5 and 7. sciforschenonline.orgcore.ac.uk

By tracking these metrics, medicinal chemists can make more informed decisions about which modifications to pursue. For example, a modification that significantly increases potency but results in a sharp decrease in LLE may be flagged as undesirable, as it is likely adding "grease" without contributing efficiently to specific, high-quality interactions with the target. nih.gov

Scaffold Hopping and Bioisosteric Replacements

Scaffold hopping is a computational or medicinal chemistry strategy that aims to identify isofunctional molecular structures with significantly different molecular backbones. This technique is instrumental in discovering novel intellectual property, improving physicochemical properties, and overcoming absorption, distribution, metabolism, and excretion (ADME) liabilities of a lead compound. Bioisosterism, a related concept, involves the substitution of atoms or groups of atoms within a molecule with other atoms or groups that have similar physical or chemical properties, with the goal of creating a new compound that has similar biological activity to the parent compound.

In the context of pyrimidinyl-pyrazole-based compounds, both scaffold hopping and bioisosteric replacement are key strategies in drug discovery. For instance, the pyrazolo[3,4-d]pyrimidine scaffold, a fused analog of the pyrimidinyl-pyrazole core, is a well-known bioisostere of the adenine (B156593) base in ATP, enabling it to effectively target the ATP-binding site of kinases.

A notable example of scaffold hopping involves the transformation of pyrimidines into pyrazoles. This skeletal editing can be a powerful tool for generating structural diversity. While not a direct hop from this compound, the conceptual framework of altering the core heterocyclic system to modulate biological activity is highly relevant.

Bioisosteric replacement is frequently employed for the pyrazole and pyrimidine rings themselves. In the development of CB1 cannabinoid receptor antagonists, the 1,5-diarylpyrazole motif has been successfully replaced with thiazoles, triazoles, and imidazoles, demonstrating that alternative five-membered heterocyclic rings can maintain the desired biological activity. nih.gov Similarly, the pyrazole 3-carboxamide moiety has been bioisosterically replaced with a 5-alkyl oxadiazole ring, leading to a novel class of CB1 receptor antagonists. rsc.org

The following table provides examples of bioisosteric replacements for the pyrazole moiety in a different series of compounds, illustrating the principle of how different heterocyclic rings can be explored to modulate activity.

| Original Scaffold Moiety | Bioisosteric Replacement | Resulting Compound Class | Biological Target |

| 1,5-Diarylpyrazole | Thiazole | Diarylthiazoles | CB1 Receptor |

| 1,5-Diarylpyrazole | Triazole | Diaryltriazoles | CB1 Receptor |

| 1,5-Diarylpyrazole | Imidazole | Diarylimidazoles | CB1 Receptor |

| Pyrazole-3-carboxamide | 5-Alkyl Oxadiazole | Oxadiazole derivatives | CB1 Receptor |

Design Strategies for Enhanced Selectivity and Potency

The design of potent and selective inhibitors based on the this compound scaffold is a multifactorial process that involves strategic modifications of the core structure. The primary amino group on the pyrazole ring often serves as a key hydrogen bond donor, interacting with the hinge region of kinase ATP-binding sites. The pyrimidine and pyrazole rings themselves can engage in various hydrophobic and van der Waals interactions within the binding pocket.

Structure-Activity Relationship (SAR) Insights from Related Compounds:

While a detailed SAR for the parent compound is not available, studies on related N-(1H-pyrazol-3-yl)pyrimidin-4-amine derivatives offer valuable insights into how substitutions on the pyrimidinyl-pyrazole core can influence activity. For example, in the development of inhibitors for the PCTAIRE family of kinases, modifications on both the pyrazole and pyrimidine rings were explored. It was found that small modifications, particularly on the pyrazole ring, had significant effects on the selectivity of the synthesized compounds. nih.gov

The following table summarizes hypothetical SAR trends based on observations from related pyrazole-based kinase inhibitors.

| Position of Substitution | Nature of Substituent | General Effect on Potency/Selectivity |

| Pyrazole N1-position | Small alkyl or aryl groups | Can modulate binding affinity and selectivity by occupying specific sub-pockets. |

| Pyrazole C4-position | Halogens, small alkyl groups | Can influence electronic properties and provide additional interactions. |

| Pyrazole C5-position | Bulky hydrophobic groups | May enhance potency by occupying hydrophobic pockets. |

| Pyrimidine C4-position | Amino or substituted amino groups | Often crucial for hinge binding and overall potency. |

| Pyrimidine C5-position | Halogens, cyano, or small alkyl groups | Can fine-tune selectivity and physicochemical properties. |

| Pyrimidine C6-position | Various substituents | Can be modified to explore interactions with the solvent-exposed region. |

This table presents generalized SAR trends inferred from related pyrazole-based kinase inhibitors and does not represent direct experimental data for this compound.

Strategies for Enhancing Potency:

To enhance the potency of inhibitors derived from the this compound scaffold, medicinal chemists often focus on optimizing the interactions with the target protein. This can be achieved by:

Introducing additional binding interactions: Adding functional groups that can form hydrogen bonds, ionic interactions, or halogen bonds with specific residues in the active site.

Exploiting hydrophobic pockets: Incorporating lipophilic substituents that can fit into hydrophobic regions of the binding site, thereby increasing binding affinity.

Conformational restriction: Introducing rigid linkers or cyclic structures to lock the molecule in a bioactive conformation, which can reduce the entropic penalty of binding.

Strategies for Enhancing Selectivity:

Achieving selectivity is a major challenge in kinase inhibitor design due to the high degree of conservation in the ATP-binding site across the kinome. Strategies to enhance selectivity include:

Targeting unique sub-pockets: Designing substituents that can interact with less conserved regions of the ATP-binding site, often located near the gatekeeper residue or in the solvent-exposed region.

Exploiting differences in conformational flexibility: Designing molecules that preferentially bind to a specific conformational state of the target kinase.

Allosteric inhibition: Designing inhibitors that bind to a site distinct from the ATP-binding pocket, which is generally less conserved across the kinome.

In the design of PLK1 inhibitors, for instance, a strategy involving hybrid 3D-QSAR models based on pyrimidine and quinazoline (B50416) scaffolds was employed to identify potent and selective antagonists. This highlights the importance of computational methods in guiding the design of selective inhibitors. nih.gov

Mechanistic Studies and Target Identification

Elucidation of Molecular Mechanisms of Action in Biological Systems

Currently, there is a lack of specific studies elucidating the molecular mechanisms of action for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine in biological systems. General research on related pyrazole-pyrimidine hybrids suggests potential roles as kinase inhibitors or receptor antagonists. For instance, various derivatives have been explored for their inhibitory effects on cyclin-dependent kinases (CDKs), Janus kinases (JAKs), and other enzymes crucial in cellular signaling pathways. However, without direct experimental evidence, the precise pathways modulated by this compound remain speculative.

Identification and Validation of Specific Biological Targets

The specific biological targets of this compound have not been definitively identified in published research. The established methodologies for target identification and validation, as outlined below, have not been specifically applied to this compound according to available data.

Affinity Chromatography and Pull-Down Assays

There are no available reports of affinity chromatography or pull-down assays being utilized to isolate and identify the binding partners of this compound. This technique, which involves immobilizing the compound on a solid support to capture interacting proteins from cell lysates, would be a crucial step in pinpointing its direct biological targets.

Proteomic Approaches (e.g., Chemical Proteomics)

Chemical proteomics, a powerful tool for mapping drug-protein interactions on a global scale, has not been specifically reported for this compound. Such studies would provide valuable insights into its target profile and potential off-target effects.

Genetic Knockout/Knockdown Studies in Model Organisms

Genetic approaches, such as using knockout or knockdown model organisms to validate the physiological relevance of a potential target, have not been described in the context of this compound's mechanism of action. These studies are essential for confirming that the compound's biological effects are mediated through a specific protein.

Enzyme Kinetics and Inhibition Mechanism Characterization

Detailed enzyme kinetics studies to characterize the inhibitory mechanism of this compound are not present in the current body of scientific literature. Such investigations would be necessary to determine key parameters like the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) against any identified target enzymes.

Ligand-Receptor Interaction Dynamics

Information regarding the specific ligand-receptor interaction dynamics for this compound is not available. Studies employing techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or computational modeling would be required to elucidate the precise binding mode and the key molecular interactions between the compound and its putative receptor(s).

Pathway Analysis and Upstream/Downstream Signaling Events

While specific data for this compound is limited, research on structurally related compounds offers insights into potential signaling pathways that could be affected. These derivatives have been shown to interact with several key signaling cascades critical for cell proliferation, survival, and inflammatory responses.

Cyclin-Dependent Kinase (CDK) Pathways and Cell Cycle Regulation:

The pyrazole-pyrimidine scaffold is a common feature in numerous CDK inhibitors. nih.govmdpi.com CDKs are a family of serine/threonine kinases that are essential for the regulation of the cell cycle. nih.gov For instance, inhibitors with a similar N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been developed to target CDK16, a member of the PCTAIRE subfamily of CDKs. nih.gov Inhibition of CDK16 by such compounds has been shown to induce a G2/M phase cell cycle arrest in cancer cell lines. nih.gov This suggests that this compound could potentially influence cell cycle progression by targeting specific CDKs. The downstream effects of such inhibition would likely involve the modulation of proteins that are critical for cell division.

Mitogen-Activated Protein Kinase (MAPK) Signaling:

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis. Some pyrazole (B372694) derivatives have been investigated as inhibitors of key kinases within this pathway, such as p38 MAPK and c-Jun N-terminal Kinase (JNK). nih.govmdpi.com For example, certain 3-amino-1H-pyrazole derivatives have been shown to interfere with the p38 MAPK signaling pathway, which plays a central role in inflammation. mdpi.com Inhibition of JNK3, a kinase implicated in neurodegenerative diseases, has also been achieved with pyrazole-pyrimidine derivatives. nih.gov Therefore, it is conceivable that this compound could modulate the activity of the MAPK pathway, leading to downstream effects on inflammatory responses or cell survival.

Other Potential Kinase-Mediated Pathways:

The versatility of the pyrazole-pyrimidine scaffold has led to its exploration as an inhibitor of a wide range of other kinases. These include Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia, and Src kinase, which is involved in various cellular processes. mdpi.comnih.gov The inhibition of these kinases by structurally related compounds leads to the disruption of their respective downstream signaling pathways, affecting cell proliferation and survival. mdpi.com

It is important to underscore that the aforementioned pathways are discussed based on the activities of structurally related compounds. Rigorous experimental validation is necessary to determine the precise molecular targets and the specific upstream and downstream signaling events modulated by this compound. The table below summarizes the potential kinase targets and their associated signaling pathways based on research into the broader pyrazole-pyrimidine chemical class.

| Potential Kinase Target Family | Associated Signaling Pathway | Potential Downstream Effects |

| Cyclin-Dependent Kinases (CDKs) | Cell Cycle Control | Cell cycle arrest (e.g., G2/M phase) |

| Mitogen-Activated Protein Kinases (MAPKs) | MAPK/JNK Signaling, p38 MAPK Signaling | Modulation of inflammation, apoptosis, and cell proliferation |

| Receptor Tyrosine Kinases (e.g., FLT3) | FLT3 Signaling | Inhibition of cancer cell proliferation |

| Non-receptor Tyrosine Kinases (e.g., Src) | Src Signaling | Effects on cell growth, differentiation, and survival |

Further research, including kinome-wide screening, cellular pathway analysis, and target deconvolution studies, is required to elucidate the specific mechanistic details of this compound.

Computational Chemistry and Molecular Modeling

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or difficult to obtain. These approaches rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive compounds, LBDD can build models to predict the activity of new, untested molecules.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For derivatives of the pyrimidinyl pyrazole (B372694) scaffold, 3D-QSAR studies have been instrumental in guiding the design of potent inhibitors for various protein targets.

In a study focused on developing Polo-like kinase 1 (PLK1) inhibitors, researchers developed hybrid 3D-QSAR models by combining datasets of pyrimidine (B1678525) and quinazoline (B50416) scaffolds. nih.gov The docked conformation of the most active aminopyrimidine pyrazole compound was used as a template to align the other molecules in the dataset. nih.gov Two common 3D-QSAR methods, Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Indices Analysis (CoMSIA), were employed.

The resulting CoMFA and CoMSIA models showed robust statistical significance, indicating their predictive power. nih.gov The statistical parameters for these models are summarized in the table below.

| Model | q² (Cross-validated correlation coefficient) | r² (Non-cross-validated correlation coefficient) |

| CoMFA | 0.628 | 0.905 |

| CoMSIA | 0.580 | 0.895 |

These validated models generate contour maps that visualize the regions where steric, electrostatic, hydrophobic, and hydrogen-bonding fields influence biological activity. This information provides a clear design strategy, suggesting specific structural modifications to the pyrimidinyl pyrazole core that could enhance inhibitory potency against targets like PLK1. nih.gov

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model then serves as a 3D query for searching large chemical databases (virtual screening) to identify novel compounds (hits) that match the pharmacophore and are therefore likely to be active.

For pyrazole-based compounds, ligand-based pharmacophore modeling has been successfully applied to design selective inhibitors. nih.gov For instance, in the development of PLK-1 inhibitors, a five-point pharmacophore model was selected for a pyrazoloquinazoline class, which is structurally related to pyrimidinyl pyrazoles. researchgate.net This model consisted of one hydrogen-bond donor, two hydrophobic features, one positively-charged feature, and one aromatic ring feature. researchgate.net Similarly, sequential ligand-based pharmacophore virtual screening has been used to identify 5-aminopyrazoles with potential anti-tubercular activity. mdpi.com

This approach is particularly powerful for discovering compounds with new chemical scaffolds that retain the necessary interactive features for binding to the target receptor, thereby diversifying the chemical space of potential drug candidates.

Chemogenomics integrates chemical and genomic data to systematically study the effect of chemical compounds on a large scale across many biological targets. youtube.com This approach is highly relevant for scaffolds like pyrimidinyl pyrazole, which are known to be "privileged structures" capable of binding to multiple targets, particularly within the protein kinase family. mdpi.comnih.govnih.gov

By creating and analyzing a matrix of interactions between a library of pyrimidinyl pyrazole derivatives and a panel of protein kinases, researchers can build proteochemometric models. youtube.com These models differ from traditional QSAR by incorporating information from both the ligands and the protein targets simultaneously. This allows for the prediction of a compound's activity against related targets, helping to anticipate off-target effects or to intentionally design multi-targeted agents. youtube.com This strategy is crucial for understanding the polypharmacology of this chemical class and for designing inhibitors with a desired selectivity profile.

Structure-Based Drug Design (SBDD) Approaches

When the 3D structure of the target protein is available, structure-based drug design (SBDD) methods can be employed. These techniques use the receptor's structural information to design ligands with high affinity and selectivity.

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule ligands to their protein targets.

Numerous studies have used molecular docking to investigate derivatives of the 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine scaffold. In a study on PLK1 inhibitors, docking revealed that the aminopyrimidine ring of a highly active compound formed two crucial hydrogen bonds with the hinge region residue CYS133. nih.gov Another hydrogen bond was observed between a substituent on the pyrazole ring and the residue SER137, with the compound achieving a favorable docking score of -12.04. nih.gov

Docking studies of related pyrazolo[3,4-d]pyrimidine derivatives against Cyclin-Dependent Kinase 2 (CDK2) have shown key hydrogen bond interactions with the backbone of residues Leu83 and Asp86 in the active site. researchgate.net These interactions are critical for the inhibitory activity of this class of compounds. The table below summarizes key findings from various docking studies on pyrazole-pyrimidine derivatives.

| Compound Class | Target Protein | PDB ID | Key Interacting Residues | Docking Score / Binding Energy |

| Aminopyrimidinyl Pyrazole | PLK1 | 3FC2 | CYS133, SER137 | -12.04 (score) |

| 1H-Pyrazolo[3,4-d]pyrimidines | CDK2 | 3WBL | Leu83, Asp86 | Not specified |

| Pyrazole Derivatives | VEGFR-2 | 2QU5 | - | -10.09 kJ/mol |

| Pyrazole Derivatives | CDK2 | 2VTO | - | -10.35 kJ/mol |

These docking results provide a rational basis for understanding structure-activity relationships and for designing new derivatives with improved binding affinity by optimizing interactions with key active site residues. nih.gov

While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. This provides valuable information on the stability of the predicted binding pose and the flexibility of the system.

MD simulations have been applied to pyrazole-containing compounds to validate docking results and explore binding stability. researchgate.netnih.gov In one study, an MD simulation was performed to investigate the binding mode of a novel pyrazole-containing imide with its target, Hsp90α. researchgate.net The stability of the complex was assessed by monitoring the Root Mean Square Deviation (RMSD) of the protein's backbone atoms and the Root Mean Square Fluctuation (RMSF) of the side-chain atoms over the simulation period. researchgate.net Stable RMSD values for the protein-ligand complex indicate that the ligand remains securely bound in the active site in the predicted orientation. RMSF analysis helps identify which residues in the binding pocket are flexible and which are rigid, providing further insight into the dynamics of the molecular recognition process. researchgate.net Such studies confirm that the interactions observed in docking are maintained over time, lending higher confidence to the proposed binding model.

In Silico ADMET Prediction and Property Optimization (without clinical interpretation)

Beyond binding affinity, a successful drug candidate must possess a favorable profile of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET prediction uses computational models to forecast these properties before a compound is synthesized, saving time and resources. japsonline.com For compounds based on the this compound scaffold, various software tools and web servers can predict key physicochemical and pharmacokinetic parameters. semanticscholar.orgelsevier.com

These predictive models are built from large datasets of experimentally measured properties. They analyze the chemical structure of a query molecule and predict its properties based on quantitative structure-activity relationships (QSAR) or other machine learning algorithms. japsonline.com For example, Lipinski's Rule of Five is a widely used guideline to assess the "drug-likeness" of a molecule, focusing on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. japsonline.com

Property optimization involves modifying the lead compound's structure to improve its ADMET profile while maintaining or improving its potency. For the pyrimidinyl-pyrazole scaffold, this could involve:

Modulating Lipophilicity: Adding polar groups to decrease logP and potentially improve solubility and reduce off-target effects.

Blocking Metabolic Sites: Identifying likely sites of metabolism (e.g., by cytochrome P450 enzymes) and modifying the structure to prevent unwanted metabolic breakdown.

Improving Permeability: Fine-tuning the balance of polar and nonpolar characteristics to enhance absorption across cell membranes.

Studies on pyrazolylaminoquinazoline derivatives, which share structural similarities, have utilized in silico tools like Lazar, ProTox, and ADMET Predictor™ to evaluate properties such as carcinogenicity, mutagenicity, and hepatotoxicity. japsonline.comjapsonline.com

| ADMET Property | Predicted Outcome | Significance |

|---|---|---|

| Aqueous Solubility (logS) | -3.5 to -4.5 | Indicates moderate to low solubility. |

| Caco-2 Permeability | High | Predicts good intestinal absorption. |

| CYP2D6 Inhibition | Non-inhibitor | Suggests lower potential for drug-drug interactions. |

| hERG Inhibition | Low risk | Indicates a lower likelihood of cardiotoxicity. mdpi.com |

| Ames Mutagenicity | Non-mutagenic | Predicts a low potential to cause genetic mutations. |

| Blood-Brain Barrier (BBB) Penetration | Low to Medium | Indicates potential for CNS or non-CNS targeting depending on optimization. |

De Novo Ligand Design and Fragment-Based Approaches

De novo design and fragment-based drug discovery (FBDD) are powerful strategies for identifying novel lead compounds. The this compound structure can be seen as a privileged scaffold, meaning it is a molecular framework capable of binding to multiple biological targets. nih.govnih.gov

Fragment-Based Approaches (FBDD): This technique begins by screening small, low-molecular-weight molecules ("fragments") for weak binding to the target protein. nih.govnih.gov Once a fragment hit is identified, it is optimized into a more potent lead compound through strategies like fragment growing, linking, or merging. acs.org The pyrazole ring is a common fragment found in many kinase inhibitors. mdpi.comnih.gov For example, the discovery of AT7519, a potent cyclin-dependent kinase (CDK) inhibitor, originated from fragment-based screening that identified an indazole hit (a fused pyrazole ring system). nih.gov Similarly, AT9283, a multi-targeted kinase inhibitor, was developed from a pyrazole-benzimidazole fragment. nih.govacs.org The pyrimidinyl-pyrazole core can serve as a starting point, with computational methods guiding how to "grow" the molecule into unoccupied pockets of a target's active site to increase affinity and selectivity.

De Novo Ligand Design: This computational approach involves building drug-like molecules directly within the binding site of a target protein. Algorithms place atoms or small functional groups in favorable positions within the pocket and then connect them to form novel chemical structures. The pyrimidinyl-pyrazole scaffold can be used as a seed structure in this process. The software would then explore various ways to decorate this core with different substituents to maximize interactions with key amino acid residues in the active site, generating ideas for entirely new molecules. nih.gov

Machine Learning and Artificial Intelligence Applications in Compound Design

Machine Learning (ML) and Artificial Intelligence (AI) are revolutionizing drug discovery by rapidly analyzing vast datasets to identify patterns and make predictions. rsc.org These technologies can be applied to the design of compounds based on the this compound scaffold in several ways:

Predictive Modeling: ML models, such as random forests or neural networks, can be trained on large databases of known kinase inhibitors. rsc.org These models can then predict the biological activity of novel pyrimidinyl-pyrazole derivatives against a specific target, helping to prioritize which compounds to synthesize. This approach was used to build a model that could successfully predict G9a enzyme inhibitors with 90% accuracy. rsc.org

Scaffold Hopping and Generative Models: AI can be used for "scaffold hopping," where it suggests replacing a known core structure (like pyrimidinyl-pyrazole) with a novel, structurally distinct scaffold that maintains similar biological activity and key binding interactions. mdpi.com Generative models can go a step further, learning the underlying rules of chemical structures and properties from existing data to design entirely new molecules with desired characteristics from scratch.

QSAR and Property Prediction: As mentioned in the ADMET section, ML is the engine behind many modern QSAR models. These models provide rapid predictions for a wide range of properties, allowing for multi-parameter optimization where potency, selectivity, solubility, and safety are considered simultaneously during the design phase.

The application of these computational methods allows researchers to explore chemical space more efficiently, accelerating the journey from a promising scaffold like this compound to a potential drug candidate.

Advanced Analytical and Spectroscopic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. Analysis of 1D and 2D NMR spectra would provide definitive evidence for the connectivity of the pyrimidine (B1678525) and pyrazole (B372694) rings and the position of the amine group.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each proton in the molecule. The pyrimidine ring protons typically appear in the aromatic region, with the H5' proton appearing as a triplet and the H4'/H6' protons appearing as a doublet. The pyrazole ring protons would also be in the downfield region, showing two distinct doublets. The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing a unique signal for each carbon atom. The chemical shifts would be characteristic of their electronic environment. Carbons of the pyrimidine ring, being part of an electron-deficient system, are expected at lower field compared to the pyrazole ring carbons. The carbon atom C3, bearing the amine group, would be significantly shielded.

¹⁵N NMR: Nitrogen-15 NMR, although less common, would provide direct information about the nitrogen atoms. Five distinct signals would be expected, corresponding to the two nitrogens in the pyrimidine ring, the two in the pyrazole ring, and the one in the exocyclic amine group, each with a characteristic chemical shift reflecting its unique chemical environment.

Table 7.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for 1-(pyrimidin-2-yl)-1H-pyrazol-3-amine

| Position | ¹H Chemical Shift (δ) | ¹³C Chemical Shift (δ) | Multiplicity |

|---|---|---|---|

| Pyrazole H4 | ~6.0-6.5 | ~95-105 | d |

| Pyrazole H5 | ~8.0-8.5 | ~130-140 | d |

| Pyrazole C3 | - | ~150-160 | s |

| Amine NH₂ | ~4.0-5.5 (broad) | - | s |

| Pyrimidine H5' | ~7.0-7.5 | ~115-125 | t |

| Pyrimidine H4'/H6' | ~8.5-9.0 | ~155-160 | d |

| Pyrimidine C2' | - | ~158-165 | s |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. Key correlations would be seen between the H4 and H5 protons of the pyrazole ring and between the H4'/H5' and H5'/H6' protons of the pyrimidine ring.